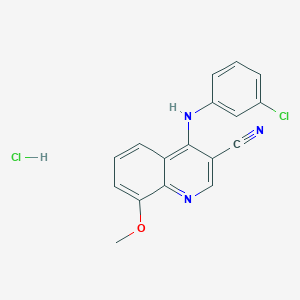
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C17H13Cl2N3O and its molecular weight is 346.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-((3-Chlorophenyl)amino)-8-methoxyquinoline-3-carbonitrile hydrochloride, also known as JNJ-77771, is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antiviral, and anticancer activities, supported by relevant studies and data.
Chemical Structure and Properties
- IUPAC Name : 4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile; hydrochloride
- Molecular Formula : C17H13ClN3O
- Molecular Weight : 346.21 g/mol
- Purity : Typically ≥ 95%
The unique structure of this compound includes a quinoline ring system with a methoxy group at the 8-position and a cyano group at the 3-position, contributing to its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties.
- Mechanism of Action : The compound has been shown to inhibit bacterial growth by targeting essential cellular processes. It demonstrates activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 8 µg/mL |
| E. coli | 16 µg/mL |
| S. aureus | 4 µg/mL |
These findings suggest potential clinical applications in treating resistant bacterial infections, although further studies are needed to evaluate its efficacy in vivo .
Antiviral Activity
Limited studies have explored the antiviral properties of this compound, particularly against human cytomegalovirus (HCMV).
- Efficacy : Preliminary results indicate that it may inhibit viral replication, although the exact mechanism remains unclear. Further research is required to confirm these findings and assess the compound's potential as an antiviral agent .
Anticancer Activity
This compound has shown promise in cancer research due to its ability to inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell signaling pathways.
Case Studies
- Acute Myeloid Leukemia (AML) :
- Inhibition of FLT3 Kinase : Studies have demonstrated that JNJ-77771 effectively inhibits FLT3, a receptor tyrosine kinase involved in AML development. This inhibition leads to reduced proliferation of AML cells in vitro .
- Breast Cancer :
- Cell Line Studies : In vitro assays on breast cancer cell lines revealed that the compound induces apoptosis and inhibits cell migration at concentrations as low as 10 µM .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Findings | References |
|---|---|---|
| Antibacterial | Effective against MRSA and E. coli | |
| Antiviral | Potential activity against HCMV | |
| Anticancer | Inhibits FLT3 kinase; induces apoptosis |
Properties
IUPAC Name |
4-(3-chloroanilino)-8-methoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O.ClH/c1-22-15-7-3-6-14-16(11(9-19)10-20-17(14)15)21-13-5-2-4-12(18)8-13;/h2-8,10H,1H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQGFKYRZWDGQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C(=CN=C21)C#N)NC3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














